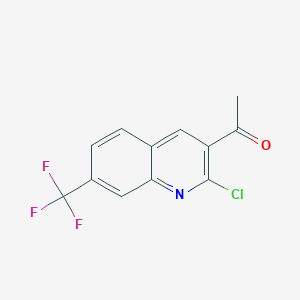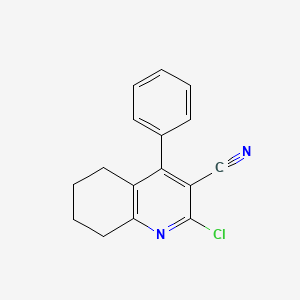
Dimethyl acenaphthylene-5,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl acenaphthylene-5,6-dicarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features two ester groups at the 5 and 6 positions of the acenaphthylene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl acenaphthylene-5,6-dicarboxylate typically involves the esterification of acenaphthylene-5,6-dicarboxylic acid. One common method includes the reaction of acenaphthylene-5,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl acenaphthylene-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-5,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Acenaphthylene-5,6-dicarboxylic acid.
Reduction: Dimethyl acenaphthylene-5,6-dicarbinol.
Substitution: Halogenated acenaphthylene derivatives.
Applications De Recherche Scientifique
Dimethyl acenaphthylene-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of dimethyl acenaphthylene-5,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acenaphthylene-5,6-dicarboxylic acid, which can further participate in biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Dimethyl acetylenedicarboxylate: Another ester with similar reactivity but different structural features.
Acenaphthylene-5,6-dicarboxylic acid: The parent acid of dimethyl acenaphthylene-5,6-dicarboxylate.
Dimethyl phthalate: A structurally related compound with different applications
Uniqueness: this compound is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
92964-95-9 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
dimethyl acenaphthylene-5,6-dicarboxylate |
InChI |
InChI=1S/C16H12O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h3-8H,1-2H3 |
Clé InChI |
BINLBFOXUUZORY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC=C3C2=C(C=C3)C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)







